molecular formula C7H9Cl2N3 B1489353 N-(2-Chloro-phenyl)-guanidine hydrochloride CAS No. 24067-11-6

N-(2-Chloro-phenyl)-guanidine hydrochloride

Cat. No.: B1489353
CAS No.: 24067-11-6
M. Wt: 206.07 g/mol
InChI Key: IMUSEVRDOXRQIE-UHFFFAOYSA-N
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Description

N-(2-Chloro-phenyl)-guanidine hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Isolation

N-(2-Chloro-phenyl)-guanidine hydrochloride, as part of the guanidine hydrochloride (GHCl) family, has been utilized in the isolation of RNA and DNA from eukaryotic cells. GHCl enables the preparation of intact and readily digestible DNA from a range of tissues and cell lines, making it valuable in genetic research and molecular biology applications (Bowtell, 1987).

Oxygen Isotope Ratio Measurements

In biological fluid research, GHCl facilitates the conversion of water in biological fluids to carbon dioxide, allowing for precise oxygen isotope ratio measurements. This is particularly useful in fields like biochemistry and forensic science (Wong, Lee, & Klein, 1987).

Enzyme Activity Inhibition

GHCl has shown potential in selectively inhibiting the enzyme activity of serum alkaline phosphatase isoenzymes. This property is significant in clinical pathology for differentiating various types of alkaline phosphatase present in the serum (Shephard & Peake, 1986).

Antiviral Research

Guanidine hydrochloride has been investigated for its ability to reduce the infectivity of viruses, such as poliovirus, for cultured mammalian cells. This research contributes to the development of antiviral drugs (Loddo et al., 1962).

Protein Folding Studies

GHCl is widely used as a protein denaturant and has been found to refold acid-unfolded proteins at low concentrations, aiding in the study of protein folding mechanisms (Hagihara et al., 1993).

Antimicrobial Activity

Guanidine hydrochloride derivatives have been synthesized and tested for antibacterial and antifungal effects, offering valuable insights in the development of new antimicrobial agents (Gössnitzer, Feierl, & Wagner, 2002).

Cardioprotective Effects

Certain guanidine hydrochloride derivatives have shown promise in inhibiting Na+/H+ exchanger isoform-1, offering cardioprotective efficacy against ischemia-reperfusion injury, a significant finding in cardiovascular research (Lee et al., 2005).

Antifungal Mechanism

The antifungal mechanism of polyhexamethylene guanidine hydrochloride (PHMGH), a guanidine hydrochloride derivative, has been studied, providing insights into its action against fungal infections (Choi, Kim, & Lee, 2017).

Properties

IUPAC Name

2-(2-chlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSEVRDOXRQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696376
Record name N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24067-11-6
Record name N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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